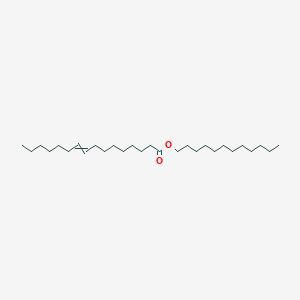
Dodecyl Hexadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl Hexadec-9-enoate is a chemical compound with the molecular formula C28H54O2 and a molecular weight of 422.7 g/mol. It is an ester formed from dodecyl alcohol and hexadec-9-enoic acid. This compound is known for its applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl Hexadec-9-enoate can be synthesized through the esterification reaction between dodecyl alcohol and hexadec-9-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hexadec-9-enoate moiety.
Reduction: The compound can be reduced to form saturated esters.
Substitution: It can participate in nucleophilic substitution reactions, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products:
Oxidation: Products may include epoxides or diols.
Reduction: The major product is the corresponding saturated ester.
Substitution: Products depend on the nucleophile used; for example, hydrolysis with water yields the corresponding alcohol and carboxylic acid.
Scientific Research Applications
Dodecyl Hexadec-9-enoate finds applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Dodecyl Hexadec-9-enoate involves its interaction with biological membranes and proteins. The ester functional group can undergo hydrolysis, releasing dodecyl alcohol and hexadec-9-enoic acid, which can then interact with cellular components. The compound may also modulate membrane fluidity and permeability, affecting cellular processes.
Comparison with Similar Compounds
Ethyl Hexadec-9-enoate: Similar in structure but with an ethyl group instead of a dodecyl group.
Methyl Hexadec-9-enoate: Contains a methyl group instead of a dodecyl group.
Hexadec-9-enoic Acid: The parent acid of the ester.
Uniqueness: Dodecyl Hexadec-9-enoate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties such as higher hydrophobicity and lower solubility in water compared to its shorter-chain analogs. These properties make it particularly useful in applications requiring amphiphilic compounds with specific hydrophobic characteristics.
Properties
CAS No. |
108321-49-9 |
|---|---|
Molecular Formula |
C28H54O2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
dodecyl (E)-hexadec-9-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3/b15-13+ |
InChI Key |
CDXFYPWJGOODOG-FYWRMAATSA-N |
SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


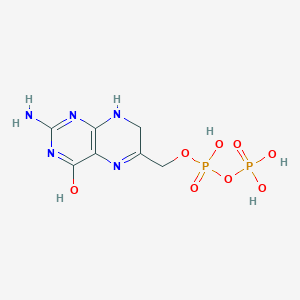




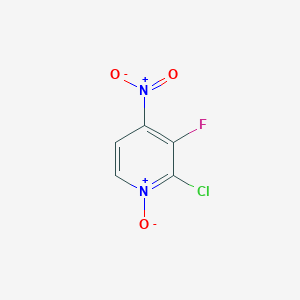
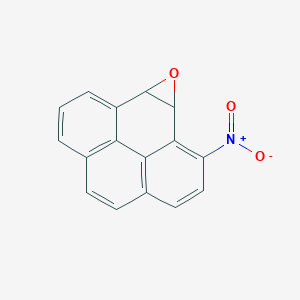
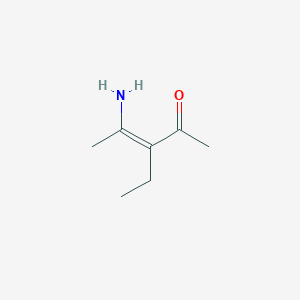
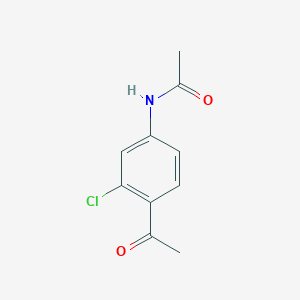
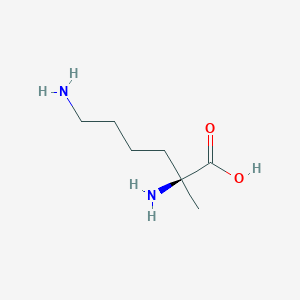
![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)
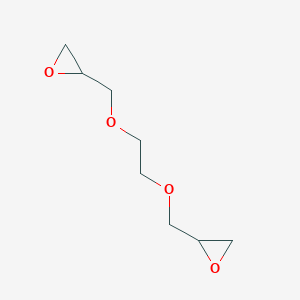

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)
